molecular formula C13H18O3S B14318952 6-(Benzenesulfonyl)-2,3-dimethyloxane CAS No. 109826-78-0

6-(Benzenesulfonyl)-2,3-dimethyloxane

Cat. No.: B14318952
CAS No.: 109826-78-0
M. Wt: 254.35 g/mol
InChI Key: IQDQQMZWCVTJNC-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-2,3-dimethyloxane is an organic compound that features a benzenesulfonyl group attached to a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)-2,3-dimethyloxane typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethyloxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-2,3-dimethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)-2,3-dimethyloxane involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl group and the dimethyloxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .

Properties

CAS No.

109826-78-0

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

6-(benzenesulfonyl)-2,3-dimethyloxane

InChI

InChI=1S/C13H18O3S/c1-10-8-9-13(16-11(10)2)17(14,15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

IQDQQMZWCVTJNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(OC1C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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